(5-Cloro-tiofeno-2-il)(4-(2-(furano-2-il)-2-hidroxietil)piperazin-1-il)metanona clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

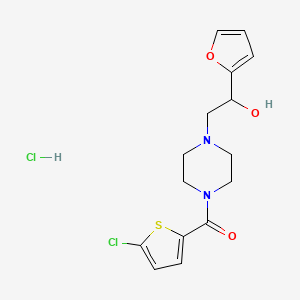

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is a complex organic compound that features a combination of heterocyclic structures, including thiophene, piperazine, and furan

Aplicaciones Científicas De Investigación

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as thiophene and furan derivatives, followed by their functionalization and coupling with piperazine. Common reagents used in these reactions include phosphorus pentasulfide for thiophene synthesis and various chlorinating agents for introducing the chlorine atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Análisis De Reacciones Químicas

Types of Reactions

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol.

Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the carbonyl group in the piperazine moiety can yield the corresponding alcohol.

Mecanismo De Acción

The mechanism of action of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have anti-inflammatory and anesthetic properties, respectively.

Piperazine Derivatives: Compounds like 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide, which have been studied for their pharmacological activities.

Uniqueness

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is unique due to its combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride, often referred to as CTET, is a compound derived from piperazine and thiophene scaffolds. This compound has garnered attention due to its diverse biological activities, including antitumor, anti-inflammatory, and antidepressant effects. This article reviews the current understanding of its biological activity based on various studies.

CTET has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H15ClN4O2S |

| Molecular Weight | 340.79 g/mol |

| CAS Number | 681159-90-0 |

| Melting Point | 182-184 °C |

| Solubility | Sparingly soluble in water |

Antitumor Activity

CTET has demonstrated significant antitumor activity in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of the caspase pathway. For instance, a study on human breast cancer cells showed that CTET treatment led to a marked increase in caspase-3 activity, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

CTET exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α (TNF-α). In vitro studies have shown that CTET can significantly reduce the levels of these cytokines in activated macrophages, indicating its potential for treating inflammatory diseases .

Antidepressant Effects

Research has also highlighted the antidepressant effects of CTET. It appears to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation. In animal models of depression, CTET administration resulted in improved behavioral outcomes comparable to established antidepressants .

The mechanisms underlying the biological activities of CTET involve multiple pathways:

- Caspase Activation : Induction of apoptosis through caspase activation.

- Cytokine Inhibition : Suppression of pro-inflammatory cytokines.

- Neurotransmitter Modulation : Alteration of serotonin and norepinephrine levels.

Case Studies

Several case studies have explored the efficacy of CTET:

- Breast Cancer Study : In a controlled environment, CTET was administered to MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 10 µM, showcasing its potent antitumor activity .

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), CTET treatment resulted in a 50% reduction in TNF-α levels compared to untreated controls .

Toxicity and Safety

CTET exhibits low toxicity profiles in both in vitro and in vivo studies. The LD50 value is reported to be greater than 2000 mg/kg in mice, indicating low acute toxicity. Furthermore, no mutagenic or genotoxic effects have been observed during various toxicity assessments .

Propiedades

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3S.ClH/c16-14-4-3-13(22-14)15(20)18-7-5-17(6-8-18)10-11(19)12-2-1-9-21-12;/h1-4,9,11,19H,5-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCVDUDWELBMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=C(S3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.